Cas no 856627-88-8 (N-Benzyl-4-fluoroaniline Hydrochloride)

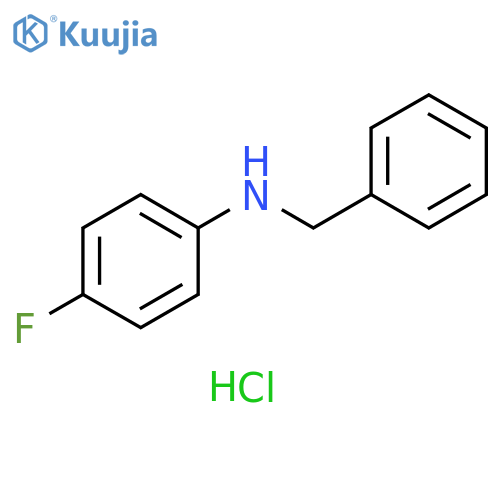

856627-88-8 structure

商品名:N-Benzyl-4-fluoroaniline Hydrochloride

CAS番号:856627-88-8

MF:C13H13ClFN

メガワット:237.700425863266

CID:5055999

N-Benzyl-4-fluoroaniline Hydrochloride 化学的及び物理的性質

名前と識別子

-

- HFJJXNYCSVVANP-UHFFFAOYSA-O

- N-Benzyl-4-fluoroaniline Hydrochloride

-

- インチ: 1S/C13H12FN.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10H2;1H

- InChIKey: HFJJXNYCSVVANP-UHFFFAOYSA-N

- ほほえんだ: N(C1C=CC(F)=CC=1)CC1C=CC=CC=1.Cl

N-Benzyl-4-fluoroaniline Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B276610-1000mg |

N-Benzyl-4-fluoroaniline Hydrochloride |

856627-88-8 | 1g |

$ 196.00 | 2023-04-18 | ||

| TRC | B276610-10g |

N-Benzyl-4-fluoroaniline Hydrochloride |

856627-88-8 | 10g |

$ 1270.00 | 2022-06-07 | ||

| TRC | B276610-10000mg |

N-Benzyl-4-fluoroaniline Hydrochloride |

856627-88-8 | 10g |

$ 1533.00 | 2023-04-18 | ||

| TRC | B276610-1g |

N-Benzyl-4-fluoroaniline Hydrochloride |

856627-88-8 | 1g |

$ 160.00 | 2022-06-07 |

N-Benzyl-4-fluoroaniline Hydrochloride 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

856627-88-8 (N-Benzyl-4-fluoroaniline Hydrochloride) 関連製品

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量